molecular formula C17H22N2O4 B1660436 Ethyl 2-{2-[(cyclohexylamino)carbonyl]anilino}-2-oxoacetate CAS No. 76617-93-1

Ethyl 2-{2-[(cyclohexylamino)carbonyl]anilino}-2-oxoacetate

Cat. No.: B1660436
CAS No.: 76617-93-1
M. Wt: 318.4 g/mol
InChI Key: LXQYOJGYVQYPPQ-UHFFFAOYSA-N
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Description

Ethyl 2-{2-[(cyclohexylamino)carbonyl]anilino}-2-oxoacetate is a synthetic organic compound with a complex structure It is characterized by the presence of an ethyl ester group, a cyclohexylamino group, and an anilino group attached to an oxoacetate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{2-[(cyclohexylamino)carbonyl]anilino}-2-oxoacetate typically involves multiple steps. One common method includes the reaction of ethyl oxalyl chloride with 2-aminobenzamide to form an intermediate, which is then reacted with cyclohexylamine to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{2-[(cyclohexylamino)carbonyl]anilino}-2-oxoacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Ethyl 2-{2-[(cyclohexylamino)carbonyl]anilino}-2-oxoacetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-{2-[(cyclohexylamino)carbonyl]anilino}-2-oxoacetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.

Comparison with Similar Compounds

Ethyl 2-{2-[(cyclohexylamino)carbonyl]anilino}-2-oxoacetate can be compared with other similar compounds, such as:

    Ethyl 2-{2-[(phenylamino)carbonyl]anilino}-2-oxoacetate: Similar structure but with a phenyl group instead of a cyclohexyl group.

    Ethyl 2-{2-[(methylamino)carbonyl]anilino}-2-oxoacetate: Similar structure but with a methyl group instead of a cyclohexyl group.

The uniqueness of this compound lies in its cyclohexylamino group, which can impart different steric and electronic properties compared to its analogs, potentially leading to distinct biological and chemical behaviors.

Properties

IUPAC Name

ethyl 2-[2-(cyclohexylcarbamoyl)anilino]-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4/c1-2-23-17(22)16(21)19-14-11-7-6-10-13(14)15(20)18-12-8-4-3-5-9-12/h6-7,10-12H,2-5,8-9H2,1H3,(H,18,20)(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXQYOJGYVQYPPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=CC=CC=C1C(=O)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40380479
Record name ethyl 2-{2-[(cyclohexylamino)carbonyl]anilino}-2-oxoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76617-93-1
Record name ethyl 2-{2-[(cyclohexylamino)carbonyl]anilino}-2-oxoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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